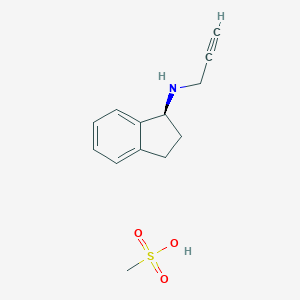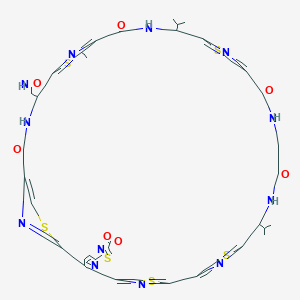![molecular formula C12H16ClN B128539 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66504-52-7](/img/structure/B128539.png)
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride, also known as RTI-55, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential applications in the field of neuroscience.
Mechanism Of Action
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride acts as a potent dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhances dopaminergic neurotransmission. The exact mechanism of action of 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is still not fully understood and requires further investigation.
Biochemical And Physiological Effects
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase locomotor activity in animal models, indicating its potential as a psychostimulant. 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has also been shown to have neuroprotective effects and can protect against neurotoxicity induced by various agents. Additionally, 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has been shown to have analgesic effects and can reduce pain sensitivity in animal models.
Advantages And Limitations For Lab Experiments
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor and can be used to investigate the role of dopamine in various neurological disorders. 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is also relatively easy to synthesize and can be obtained in high yields. However, 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several limitations for lab experiments. It is a controlled substance and requires special permits for use in research. Additionally, 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has potential for abuse and requires careful handling to prevent accidental exposure.
Future Directions
There are several future directions for research on 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride. One potential direction is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease and addiction. 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has also been shown to have neuroprotective effects and further research is needed to investigate its potential as a neuroprotective agent. Additionally, the structure-activity relationship of phenyltropanes can be further investigated to design new compounds with improved pharmacological properties.
Conclusion
In conclusion, 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a potent dopamine reuptake inhibitor that has been extensively studied for its potential applications in the field of neuroscience. The synthesis method of 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has been well-established and has been used in several studies to obtain high yields of the compound. 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several advantages for lab experiments, but also has limitations that require careful handling. Future research on 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride can investigate its potential as a treatment for neurological disorders and as a neuroprotective agent.
Synthesis Methods
The synthesis of 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves the reaction of 3-methylphenyl-2-chloroethanol with tropinone in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride in its hydrochloride salt form. This synthesis method has been well-established and has been used in several studies to obtain high yields of 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride.
Scientific Research Applications
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent dopamine reuptake inhibitor and has been used in several studies to investigate the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has also been used as a tool to study the structure-activity relationship of phenyltropanes and to design new compounds with improved pharmacological properties.
properties
CAS RN |
66504-52-7 |
|---|---|
Product Name |
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride |
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-9-3-2-4-10(5-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H |
InChI Key |
BDMDJRFSYPMZAF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C23CC2CNC3.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC2CNC3.Cl |
synonyms |
(±)-1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



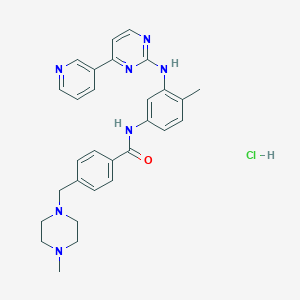
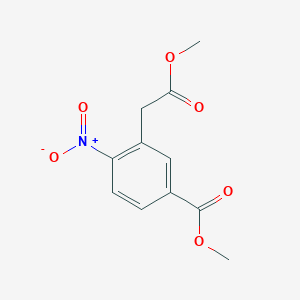
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
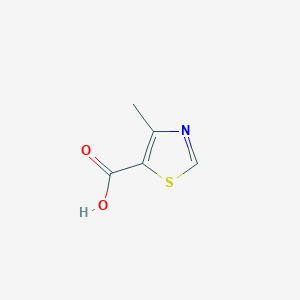
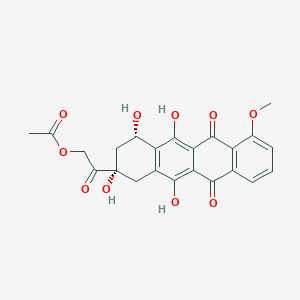
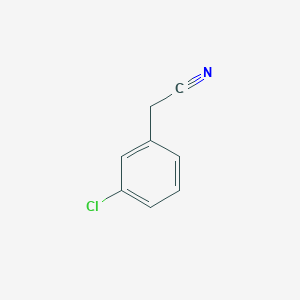
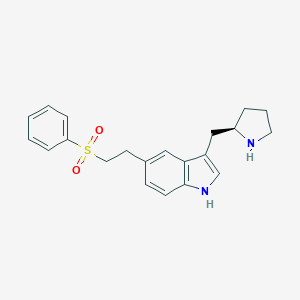
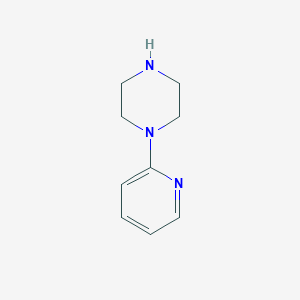

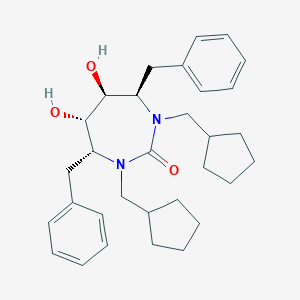
![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
